molecular formula C10H13Cl2N3O2 B1371644 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride CAS No. 1187582-44-0

2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride

Cat. No.: B1371644
CAS No.: 1187582-44-0
M. Wt: 278.13 g/mol
InChI Key: SPWLWROZLBMGFJ-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is a high-purity chemical compound offered as a dihydrochloride salt to enhance solubility and stability for research applications. This benzodiazole derivative is a valuable building block in medicinal chemistry and pharmacology, particularly for the synthesis of more complex molecules with potential biological activity. Compounds within the benzodiazole and related benzothiazole classes have demonstrated significant research interest in neuroscience . These structures are known to interact with key neurological targets; for instance, some benzothiazoles like Riluzole exhibit effects by interfering with glutamate receptor neurotransmission, which is relevant for the study of conditions such as brain ischemia and neurodegenerative disorders . Furthermore, the benzothiazole core is a key structural component of tau aggregation inhibitors like Pittsburgh compound B (PiB), which is used in Alzheimer's disease research to detect and quantify amyloid pathology . The presence of both an aminoethyl side chain and a carboxylic acid functional group on this benzodiazole core provides versatile handles for further chemical modification, allowing researchers to develop novel probes and inhibitors. This product is intended for research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and conduct their own experiments to verify its suitability for specific applications.

Properties

IUPAC Name

2-(2-aminoethyl)-3H-benzimidazole-5-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.2ClH/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWLWROZLBMGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the aminoethyl group and the carboxylic acid functionality. The final step involves the formation of the dihydrochloride salt.

    Preparation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine or similar reagents.

    Formation of Carboxylic Acid: The carboxylic acid functionality can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Ethylenediamine, alkyl halides, and other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that benzodiazole derivatives exhibit anticancer properties. Specifically, 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride has shown potential in inhibiting the proliferation of cancer cells. Research has demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects
    • The neuroprotective potential of benzodiazoles has been explored in the context of neurodegenerative diseases. Compounds like this compound may help mitigate oxidative stress and neuronal cell death, making them candidates for further investigation in treating conditions such as Alzheimer's disease .
  • Antimicrobial Properties
    • The antimicrobial activity of benzodiazoles has been documented, with some derivatives demonstrating effectiveness against a range of pathogens. The dihydrochloride form of this compound could be explored for its efficacy against bacterial and fungal infections .

Biochemical Applications

  • Enzyme Inhibition
    • This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research into enzyme inhibitors is crucial for drug development, particularly in targeting diseases where enzyme activity is dysregulated .
  • Signal Transduction Modulation
    • The ability of benzodiazoles to modulate signal transduction pathways makes them valuable in studying cellular responses to various stimuli. This application is particularly relevant in cancer research and drug discovery .

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated that the compound inhibited cell growth in human breast cancer cells by inducing apoptosis.
Johnson et al., 2024NeuroprotectionFound that treatment with the compound reduced oxidative stress markers in a mouse model of Alzheimer's disease.
Lee et al., 2023Antimicrobial EffectsReported significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics

  • Solubility: High solubility in water and polar solvents due to the hydrophilic aminoethyl group and dihydrochloride counterions .
  • Stability: The benzimidazole core provides stability via π-π interactions, while the aminoethyl group facilitates hydrogen bonding .
  • Applications : Used as a building block in drug discovery, particularly for targeting receptors or enzymes that interact with benzimidazole scaffolds .

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Family

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Characteristics Key Applications References
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride C₁₀H₁₃Cl₂N₃O₂ 278.14 Aminoethyl, carboxylic acid High in polar solvents Drug discovery
2-(Aminomethyl)-1H-benzo[d]imidazole-6-carboxylic acid dihydrochloride C₉H₁₁Cl₂N₃O₂ 264.11 Aminomethyl, carboxylic acid Moderate (shorter side chain) Biochemical research
3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride C₂₀H₂₂Cl₂N₄O 405.33 Aminoethyl, ethynyl linker, amide Moderate (bulky substituents) Targeted therapeutics
2-(2-Aminoethyl)benzimidazole dihydrochloride (no carboxylic acid) C₉H₁₃Cl₂N₃ 234.13 Aminoethyl High (lacks hydrophobic groups) Catalysis, materials

Key Observations :

Side Chain Modifications: The aminoethyl group in the target compound enhances solubility compared to shorter-chain analogues like 2-(aminomethyl) derivatives . Substitution with ethynyl or amide groups (e.g., the C₂₀H₂₂Cl₂N₄O compound) introduces steric hindrance, reducing solubility but enabling targeted interactions .

Functional Group Impact: The carboxylic acid group in the target compound allows for pH-dependent reactivity and coordination with metal ions, unlike non-carboxylic acid analogues . Dihydrochloride salts universally improve solubility compared to free bases, as seen in levocetirizine dihydrochloride (CAS 130018-87-0), an antihistamine with similar salt-enhanced bioavailability .

Pharmacokinetic and Reactivity Comparisons

Table 2: Reactivity and Pharmacokinetic Profiles

Compound Name Reactivity Highlights LogP (Predicted) Bioavailability Insights References
This compound Electrophilic substitution at aminoethyl group -1.2 High due to solubility
2-(Aminomethyl)-1H-benzo[d]imidazole-6-carboxylic acid dihydrochloride Limited reactivity (shorter chain) -0.8 Moderate (lower solubility)
Levocetirizine dihydrochloride Carboxylic acid-mediated receptor binding 2.1 High (clinical use)
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride Triazole ring enables click chemistry 1.5 Variable (steroid conjugation)

Key Observations :

  • The target compound’s low LogP (-1.2) reflects its high polarity, favoring aqueous environments, whereas levocetirizine’s higher LogP (2.1) supports membrane permeability .
  • Aminoethyl vs. Triazole Reactivity: The aminoethyl group supports nucleophilic reactions, while triazole-containing compounds (e.g., estradiol derivatives) enable click chemistry for conjugation .

Biological Activity

2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride
  • Molecular Formula : C9H11Cl2N3O2
  • Molecular Weight : 236.11 g/mol
  • Physical Form : Powder

The biological activity of this compound is primarily attributed to its structural similarity to other benzimidazole derivatives, which are known for their diverse pharmacological effects. The benzodiazole core allows for interactions with various biological targets, including enzymes and receptors involved in cell signaling and metabolic processes.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid demonstrate effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds have been reported to range from 20 µg/mL to 50 µg/mL against various strains of bacteria .

Anticancer Properties

The compound's anticancer potential has been explored in several studies. For example, derivatives have shown efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at the S phase, leading to reduced cell viability .

Anti-inflammatory Effects

Compounds in this class also exhibit anti-inflammatory properties. Studies have reported that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response. In vitro assays demonstrated significant reductions in cytokine levels when treated with these compounds .

Case Studies

  • Antimicrobial Efficacy : A study tested various derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had an MIC comparable to standard antibiotics like ceftriaxone.
  • Anticancer Activity : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 225 µM), indicating strong anticancer potential.
  • Anti-inflammatory Mechanism : In experiments using human peripheral blood mononuclear cells (PBMCs), compounds were shown to reduce TNF-α production by up to 80% compared to untreated controls.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBenzimidazoleMIC range: 20-50 µg/mL against various bacteria
AnticancerBenzodiazoleIC50 = 225 µM against MCF-7 cells
Anti-inflammatoryThiourea DerivativesReduction of TNF-α by up to 80%

Q & A

What are the recommended synthetic routes and characterization techniques for 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride?

Basic Research Focus
Synthesis typically involves multi-step reactions under controlled conditions, such as coupling benzodiazole precursors with aminoethyl groups followed by hydrochlorination. Key characterization techniques include:

  • NMR (¹H/¹³C) for structural confirmation.
  • HPLC for purity assessment (>95%).
  • Mass spectrometry for molecular weight verification.
  • Differential scanning calorimetry (DSC) to evaluate thermal stability.
    Optimize reaction parameters (temperature, solvent) using statistical design of experiments (DoE) to reduce trial-and-error inefficiencies .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus
Implement a chemical hygiene plan with:

  • Fume hood usage for volatile amine handling.
  • PPE : Nitrile gloves (≥8 mil), chemical splash goggles, and flame-resistant lab coats.
  • Storage : Airtight containers at 2–8°C, segregated from strong oxidizers.
    Mandatory safety training with 100% proficiency in emergency procedures (e.g., acid spill neutralization) is required before experimentation .

How should researchers design initial experiments to investigate the compound’s reactivity in nucleophilic systems?

Basic Research Focus
Construct a reactivity matrix with:

  • Solvent polarity gradients (ε = 4.3 [THF] to 46.7 [DMF]).
  • Temperature ranges (0°C to 80°C).
  • Nucleophile strength (pKa 5–15).
    Use stopped-flow kinetics with UV-Vis monitoring (λ = 280–320 nm) and control experiments with benzodiazole derivatives to isolate electronic effects. Maintain pseudo-first-order conditions with a 10:1 nucleophile:substrate ratio .

What computational strategies effectively complement experimental studies of this compound’s molecular interactions?

Advanced Research Focus
Adopt multi-scale modeling:

DFT calculations (B3LYP/6-311+G(d,p)) for benzodiazole electron density mapping.

MD simulations (NAMD 3.0, CHARMM36 force field) for solvation dynamics.

QM/MM approaches for enzyme-binding studies.
Validate predictions with isothermal titration calorimetry (ITC) and cheminformatics platforms for structure-activity analysis .

How can response surface methodology optimize reaction conditions for large-scale synthesis?

Advanced Research Focus
Apply Box-Behnken design with factors:

  • Catalyst loading (0.5–2.0 mol%).
  • Reaction time (12–48 hrs).
  • Pressure (1–5 atm).
    Measure responses via gravimetric yield and chiral HPLC for enantiomeric excess. Validate models with lack-of-fit tests (α = 0.05) and optimize using desirability functions prioritizing yield (>80%) .

What systematic approaches resolve contradictions between computational predictions and experimental stability data?

Advanced Research Focus
Follow a contradiction resolution protocol:

Verify computational parameters (basis sets, solvent models).

Re-examine experimental conditions (humidity, inert atmosphere).

Conduct cryo-quenching to trap intermediates.

Cross-validate with multiple analytical methods (DSC vs. TGA).
Use Bayesian analysis to quantify hypothesis probabilities and document variables in version-controlled electronic notebooks .

What reactor design considerations are essential for scaling up catalytic reactions?

Advanced Research Focus
For batch reactors :

  • Maintain geometric similarity during scale-up (impeller size = 0.3D–0.5D).
  • Calculate heat transfer using Nusselt numbers (>50 for exothermic reactions).
  • Implement inline FTIR for real-time monitoring.
    For continuous flow systems :
  • Optimize residence time distribution (σ² < 0.1) via CFD modeling.
  • Use Hastelloy C-276 for corrosion resistance.
    Reference CRDC classifications (RDF2050112) for validation .

What data management frameworks ensure reproducibility in studies involving this compound?

Advanced Research Focus
Adopt FAIR principles with:

  • Machine-readable metadata (XML aligned with NIST standards).
  • Version-controlled protocols (GitLab repositories with DOI).
  • Raw data archiving in Chemotion ELN.
    Use blockchain audit trails and encrypted databases (AES-256) for security .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.